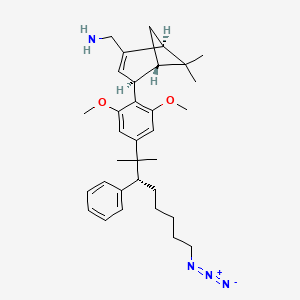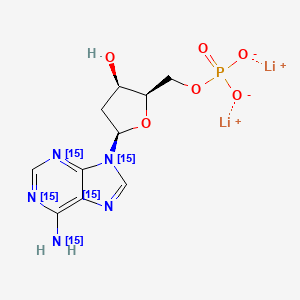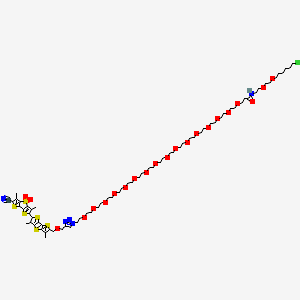
HaloFlipper 30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HaloFlipper 30: is a fluorescent probe that covalently reacts with HaloTag fusion proteins to form an ester bond, allowing the probe to be stably attached to membrane structures. It is known for its high specificity, precision, and good cell permeability . This compound is widely used in scientific research for imaging membrane tension in living cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HaloFlipper 30 involves the reaction of a HaloTag ligand with a fluorescent flipper probe. The critical challenge in the construction of operational HaloFlippers is the tether linking the flipper and the HaloTag. This tether must be neither too taut nor too loose, hydrophilic but lipophilic enough to passively diffuse across membranes to reach the HaloTags .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is synthesized in specialized facilities equipped to handle complex chemical reactions and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions: HaloFlipper 30 primarily undergoes covalent bonding reactions with HaloTag fusion proteins. This reaction forms an ester bond, which allows the probe to be stably attached to membrane structures .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the HaloTag ligand and the fluorescent flipper probe. The reaction conditions typically involve controlled temperature and pH to ensure the stability and specificity of the reaction .
Major Products: The major product formed from the reaction of this compound with HaloTag fusion proteins is a stable fluorescent probe that can be used for imaging membrane tension in living cells .
Scientific Research Applications
HaloFlipper 30 has a wide range of applications in scientific research, including:
Mechanism of Action
HaloFlipper 30 exerts its effects by covalently reacting with HaloTag fusion proteins to form an ester bond. This bond allows the probe to be stably attached to membrane structures, enabling the imaging of membrane tension in living cells. The fluorescence lifetime of this compound varies depending on the nature of the membrane of interest and responds to changes in membrane tension .
Comparison with Similar Compounds
HaloPhotoFlipper: Another variant of the HaloFlipper probe designed for specific applications in mechanobiology.
Uniqueness: HaloFlipper 30 is unique in its ability to covalently react with HaloTag fusion proteins, forming a stable ester bond that allows for precise and localized imaging of membrane tension. Its high specificity, precision, and good cell permeability make it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C70H106ClN5O22S6 |
|---|---|
Molecular Weight |
1597.5 g/mol |
IUPAC Name |
N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C70H106ClN5O22S6/c1-53-59(100-65-61(53)101-63-55(3)62(102-66(63)65)64-56(4)70-68(103-64)67-69(104(70,78)79)54(2)58(49-72)99-67)52-98-51-57-50-76(75-74-57)12-16-83-20-22-85-24-26-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-47-96-45-43-94-41-39-92-37-35-90-33-31-88-29-27-86-25-23-84-21-18-81-14-9-60(77)73-11-15-82-19-17-80-13-8-6-5-7-10-71/h50H,5-48,51-52H2,1-4H3,(H,73,77) |
InChI Key |
ZKUVKZOVXIWHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


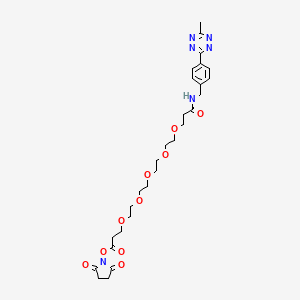
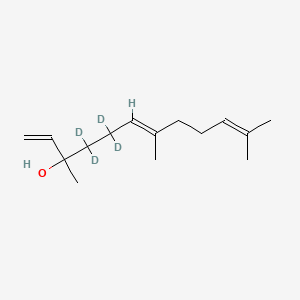
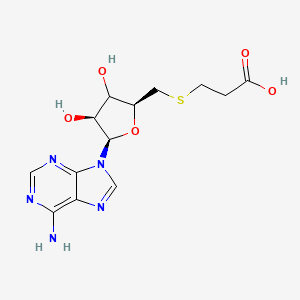

![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
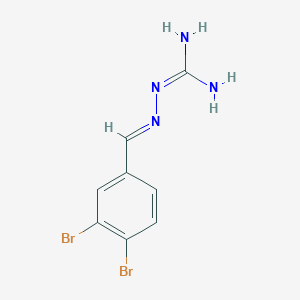
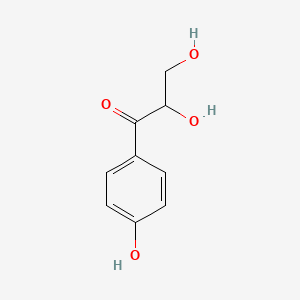
pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
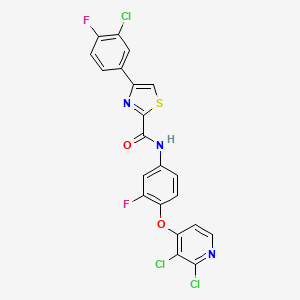
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)
